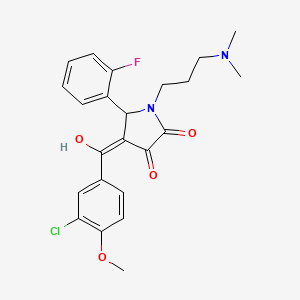
4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H24ClFN2O4 and its molecular weight is 446.9. The purity is usually 95%.
BenchChem offers high-quality 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Diversity
Compounds with structures similar to 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one have been synthesized to create structurally diverse libraries for various applications. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been used in alkylation and ring-closure reactions to generate a variety of compounds, including dithiocarbamates, thioethers, and pyrazolines, indicating the potential for generating a wide range of structurally diverse molecules for different research applications (Roman, 2013).
Antimicrobial and Antitumor Activities
Some derivatives of pyrrol-2(5H)-one have shown promising antimicrobial and antitumor activities. For instance, novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives have been synthesized and screened for in vitro antibacterial activity, demonstrating the potential of pyrrole derivatives in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017). Additionally, novel 4-aminoquinazoline derivatives, synthesized from compounds with structural similarities to 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one, exhibited antitumor activities against Bcap-37 cell proliferation, suggesting the potential of such compounds in cancer research (Li, 2015).
Analytical and Detection Applications
Compounds with similar structural features have been utilized in developing fluorescent probes for real-time monitoring of low carbon dioxide levels, demonstrating the application of such molecules in analytical chemistry and environmental monitoring. For example, fluorescent probes based on the 1,2,5-triphenylpyrrole core, with aggregation-enhanced emission features, were prepared for the quantitative detection of low levels of carbon dioxide, indicating the utility of pyrrole derivatives in sensor development (Wang et al., 2015).
properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O4/c1-26(2)11-6-12-27-20(15-7-4-5-8-17(15)25)19(22(29)23(27)30)21(28)14-9-10-18(31-3)16(24)13-14/h4-5,7-10,13,20,28H,6,11-12H2,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIJEYKCWKFUBR-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



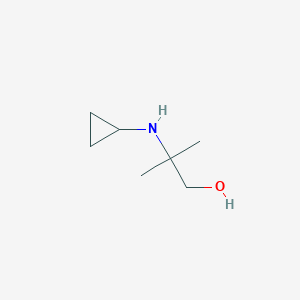
![methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2428843.png)
![methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2428844.png)
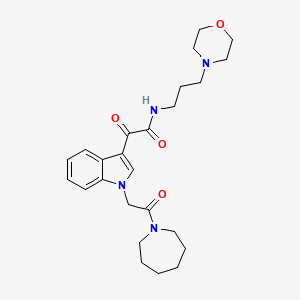
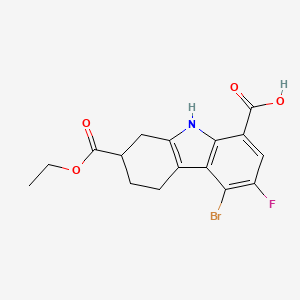

![N-cyclohexyl-2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2428849.png)
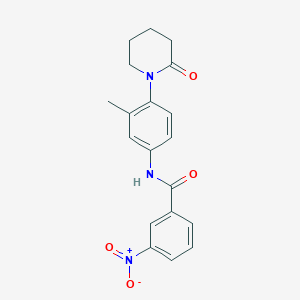
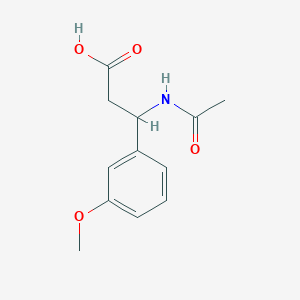
![Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate](/img/structure/B2428854.png)
![N-(3-fluoro-4-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2428858.png)
